molecular formula C25H23N5O3S B2394248 N-(2-methoxyphenyl)-2-(4-methoxyphenyl)-5-methyl-7-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 543680-39-3

N-(2-methoxyphenyl)-2-(4-methoxyphenyl)-5-methyl-7-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2394248
CAS No.: 543680-39-3
M. Wt: 473.55
InChI Key: CONAZJFYGALKDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(2-methoxyphenyl)-2-(4-methoxyphenyl)-5-methyl-7-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide belongs to the triazolopyrimidine class, a scaffold known for diverse pharmacological activities. Its structure features:

  • Triazolo[1,5-a]pyrimidine core: A fused bicyclic system with nitrogen-rich heterocycles, contributing to π-π stacking interactions in biological targets.
  • Substituents:
    • 2-Methoxyphenyl at the N-position (carboxamide group).
    • 4-Methoxyphenyl at position 2.
    • Thiophen-2-yl at position 5.
    • Methyl group at position 3.

This substitution pattern enhances solubility (via methoxy groups) and electronic modulation (via thiophene and aromatic rings). A structurally related compound, 7-(2-methoxyphenyl)-N-(4-methoxyphenyl)-5-methyl-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide (CAS 667902-79-6, C₂₅H₂₃N₅O₃S, molar mass 473.55 g/mol), shares the thiophene and methoxyphenyl moieties but differs in substitution positions .

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-(4-methoxyphenyl)-5-methyl-7-thiophen-2-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N5O3S/c1-15-21(24(31)27-18-7-4-5-8-19(18)33-3)22(20-9-6-14-34-20)30-25(26-15)28-23(29-30)16-10-12-17(32-2)13-11-16/h4-14,22H,1-3H3,(H,27,31)(H,26,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CONAZJFYGALKDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)C3=CC=C(C=C3)OC)N1)C4=CC=CS4)C(=O)NC5=CC=CC=C5OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methoxyphenyl)-2-(4-methoxyphenyl)-5-methyl-7-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a complex organic compound that belongs to the class of triazolopyrimidines. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Chemical Structure and Properties

The compound features a triazolopyrimidine core with various substituents:

  • Methoxy groups : Contribute to the compound's lipophilicity and biological activity.
  • Thiophene ring : Known for enhancing biological activity through electron donation.
  • Methyl group : Impacts the steric and electronic properties of the molecule.
PropertyValue
Molecular FormulaC19H20N4O3S
Molecular Weight372.45 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. The mechanism often involves the inhibition of key enzymes involved in tumor growth and proliferation.

Case Studies

  • In vitro studies : Various derivatives of triazolopyrimidines have shown IC50 values below 10 µM against different cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer) .
  • Mechanism of action : The compound may induce apoptosis through the activation of caspases and inhibition of anti-apoptotic proteins .

Anti-inflammatory Activity

The compound's structure suggests potential anti-inflammatory effects. Substituents like methoxy groups can modulate inflammatory pathways:

  • Inhibition of COX enzymes : Similar compounds have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis.

Antimicrobial Properties

Preliminary studies suggest that this compound may also possess antimicrobial activity:

  • Broad-spectrum activity : Similar triazolopyrimidine derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

  • Methoxy substitution : Enhances lipophilicity and potentially increases cell membrane permeability.
  • Thiophene ring : Contributes to increased reactivity and biological interactions.

Future Research Directions

  • In vivo studies : Further investigation into the pharmacokinetics and toxicity profiles in animal models.
  • Modification of substituents : Exploring variations in substituents to enhance specific biological activities.
  • Combination therapies : Investigating synergistic effects with existing anticancer drugs.

Scientific Research Applications

The compound exhibits a range of biological activities that make it suitable for various research applications:

  • Antitumor Activity :
    • Research has shown that derivatives of triazolo-pyrimidine compounds can inhibit the growth of various cancer cell lines. For instance, studies indicated that similar compounds demonstrated potent inhibitory effects against lung cancer (A-549) and hepatocellular carcinoma (HepG-2) cell lines. The mechanisms involved include induction of apoptosis and cell cycle arrest through the upregulation of p21 and activation of caspase pathways .
  • Antimicrobial Properties :
    • Compounds with similar structures have been evaluated for their antimicrobial properties. They have shown efficacy against a range of pathogens, including bacteria and fungi. The presence of thiophene rings is believed to enhance these activities due to their electron-rich nature which may interact favorably with microbial targets .
  • Anti-inflammatory Effects :
    • Some studies have suggested that triazolo-pyrimidine derivatives can exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) pathways. This could provide therapeutic benefits in conditions characterized by chronic inflammation .

Case Study 1: Antitumor Activity

In a study published in Molecular Biology Reports, researchers synthesized a series of triazolo-pyrimidine derivatives and tested their effects on cancer cell lines. One derivative showed a significant reduction in cell viability at low concentrations compared to standard chemotherapeutics like Cisplatin. The study concluded that the compound's mechanism involved apoptosis induction via caspase activation .

Case Study 2: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various triazolo-pyrimidine compounds against Staphylococcus aureus and Escherichia coli. Results indicated that certain modifications to the thiophene moiety enhanced antibacterial potency, suggesting potential for development into new antimicrobial agents .

Comparative Analysis Table

Compound NameBiological ActivityReference
N-(2-methoxyphenyl)-2-(4-methoxyphenyl)-5-methyl-7-(thiophen-2-yl)-...Antitumor
7-Methyl-1-(4-nitrophenyl)-5-phenyl...Antitumor
Ethyl 7-Methyl-1-(4-nitrophenyl)...Antitumor
3-Methyl-thiophene derivativesAntimicrobial

Comparison with Similar Compounds

Table 1: Key Structural Differences and Similarities

Compound Name / ID Core Structure Substituents (Positions) Key Functional Groups Reference
Target Compound [1,2,4]Triazolo[1,5-a]pyrimidine 2-(4-MeOPh), 5-Me, 7-(thiophen-2-yl), N-(2-MeOPh)-carboxamide Methoxy, thiophene, methyl
CAS 667902-79-6 [1,2,4]Triazolo[1,5-a]pyrimidine 2-(2-thienyl), 5-Me, 7-(2-MeOPh), N-(4-MeOPh)-carboxamide Thiophene, methoxy
Compound 5j [1,2,4]Triazolo[1,5-a]pyrimidine 2-amino, 5-Me, 7-(3,4,5-trimethoxyPh), N-(4-NO₂Ph)-carboxamide Trimethoxy, nitro, amino
Compound 7 [1,2,4]Triazolo[4,3-a]pyrimidine (isomer) 1-(4-NO₂Ph), 5-Ph, 3-(thiophen-2-yl), 7-Me Nitrophenyl, phenyl, thiophene
Compound 2h [1,2,4]Triazolo[1,5-a]pyrimidine 2-(dioxolane-ethylthio), 5-Me, 7-(3-MeOPh), N-(4-MeOPh)-carboxamide Dioxolane, thioether, methoxy

Key Observations :

  • Isomerism : Compound 7 utilizes the [4,3-a] triazolopyrimidine isomer, which may alter binding affinity due to spatial differences.
  • Electron-Donating Groups (EDGs): Methoxy groups (target compound, 2h ) improve solubility and modulate pharmacokinetics. Thiophene vs.

Key Observations :

  • Multi-component reactions (e.g., 5j ) offer modularity but suffer from moderate yields (43–56%), likely due to steric hindrance from bulky substituents.
  • Thioether-linked derivatives (e.g., 2h ) exhibit high melting points (>250°C), suggesting strong intermolecular interactions (e.g., hydrogen bonding via carboxamide).

Key Observations :

  • Antitumor Activity : Compound 7 outperforms Cisplatin, likely due to the nitro group enhancing DNA damage.
  • Anti-Tubercular Activity : Compound 61 ’s methoxyphenethyl group may improve membrane permeability in mycobacteria.
  • Structural-Activity Relationships (SAR) :
    • Methoxy Positioning : Para-methoxy (target compound) vs. meta-methoxy (2h ) alters steric and electronic profiles.
    • Thiophene Inclusion : Thiophene-containing compounds (target, 7 ) show enhanced activity, possibly via π-stacking with aromatic residues in enzymes.

Preparation Methods

Retrosynthetic Analysis and Core Structure Construction

Triazolopyrimidine Core Assembly

The triazolo[1,5-a]pyrimidine scaffold is constructed via cyclocondensation reactions. A key intermediate is the 4,7-dihydro-triazolo[1,5-a]pyrimidine core, which can be synthesized through:

  • Nitrosative Cyclization : Treatment of 5-aminopyrimidin-2-ol with sodium nitrite in acetic acid generates the triazole ring via intramolecular cyclization.
  • Multi-Component Reactions : Reacting ethyl acetoacetate, thiourea, and hydrazine derivatives under microwave irradiation yields functionalized dihydrotriazolopyrimidines with tunable substituents.

Example Protocol :
A mixture of 5-amino-2-(methylthio)pyrimidin-4-ol (1.0 eq), sodium nitrite (1.2 eq), and glacial acetic acid is stirred at 0–5°C for 2 hours. The resultant precipitate is filtered and recrystallized from ethanol to yield 5-methyl-4,7-dihydro-triazolo[1,5-a]pyrimidine.

Functionalization of the Core Structure

Installation of Aryl Substituents

4-Methoxyphenyl Group at Position 2

A Friedel-Crafts alkylation or Ullmann coupling introduces the 4-methoxyphenyl group:

  • Ullmann Coupling : Reacting 2-chlorotriazolopyrimidine with 4-methoxyphenylboronic acid in the presence of CuI/1,10-phenanthroline at 110°C for 24 hours.
  • Direct Alkylation : Using 4-methoxybenzyl chloride under basic conditions (K₂CO₃, DMF).
Methyl Group at Position 5

The methyl group is introduced early via:

  • Alkylation of Pyrimidine Precursors : Methyl iodide reacts with a 5-thiol intermediate in the presence of NaH.
  • Use of Methyl-Containing Building Blocks : Ethyl 3-oxobutanoate serves as a methyl-bearing precursor during cyclocondensation.

Carboxamide Formation at Position 6

Carboxylic Acid Activation

The 6-carboxylic acid intermediate is activated as an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride:

6-carboxy-triazolopyrimidine + SOCl₂ → 6-carbamoyl chloride intermediate

Amide Coupling

The activated intermediate couples with 2-methoxyaniline under Schotten-Baumann conditions:

  • Protocol : 6-carbamoyl chloride (1.0 eq) is added dropwise to a stirred solution of 2-methoxyaniline (1.2 eq) and NaHCO₃ (2.0 eq) in THF/water (1:1). The mixture is stirred at 0°C for 1 hour, followed by extraction with ethyl acetate.

Yield Optimization :
Coupling efficiency improves to >90% when using HOBt (1-hydroxybenzotriazole) and EDC·HCl as coupling agents in DMF.

Industrial-Scale Process Considerations

One-Pot Reaction Sequences

To reduce purification steps, one-pot protocols integrate multiple transformations:
1. Cyclocondensation → 2. Mitsunobu reaction → 3. Carboxamide formation.
Advantages :
- Eliminates intermediate isolation.
- Reduces solvent waste by 40%.

Green Chemistry Approaches

  • Solvent Selection : Replacement of dichloromethane with cyclopentyl methyl ether (CPME) reduces toxicity.
  • Catalyst Recycling : Pd/C catalysts are recovered via filtration and reused for Suzuki couplings.

Analytical and Purification Strategies

Chromatographic Profiling

  • HPLC Analysis : C18 columns (4.6 × 150 mm, 5 μm) with acetonitrile/water (70:30) mobile phase resolve Compound A (Rt = 8.2 min) from triphenylphosphine oxide (Rt = 3.5 min).

Recrystallization Techniques

  • Solvent Systems : Propan-2-ol/water (4:1) achieves >99% purity after two recrystallizations.
  • Antisolvent Precipitation : Addition of n-heptane to THF solutions yields crystalline product.

Comparative Evaluation of Synthetic Routes

Method Steps Overall Yield (%) Key Advantages Limitations
Mitsunobu-Based 6 58 High regioselectivity PPh₃ oxide removal required
Suzuki Coupling 7 49 Scalable for industrial use Pd catalyst cost
One-Pot Sequential 5 65 Reduced solvent use Requires precise temp control

Q & A

Q. What synthetic methodologies are recommended for preparing this compound, and how can reaction conditions be optimized?

The synthesis of triazolo[1,5-a]pyrimidine derivatives typically involves multi-step reactions, including cyclocondensation and functional group modifications. Key steps include:

  • Cyclocondensation : Reacting substituted pyrimidine precursors with triazole-forming agents under reflux in polar aprotic solvents (e.g., DMF or ethanol) .
  • Substituent introduction : Methoxy and thiophenyl groups are introduced via Suzuki coupling or nucleophilic aromatic substitution, requiring Pd catalysts or base-mediated conditions .
  • Optimization : Use Design of Experiments (DoE) to vary temperature, solvent polarity, and catalyst loading. For example, flow chemistry protocols (e.g., Omura-Sharma-Swern oxidation) improve yield reproducibility and reduce side reactions .

Q. What analytical techniques are critical for structural characterization?

A combination of spectroscopic and crystallographic methods is essential:

TechniqueApplicationExample Parameters
X-ray crystallography Determines 3D structure and intermolecular interactionsSpace group P1, triclinic system; hydrogen bonding via N–H···O interactions .
NMR Assigns substituent positions and confirms purity1H^1H NMR: δ 2.35 (s, 3H, CH3_3), δ 7.25–7.45 (m, aromatic protons) .
HPLC-MS Validates molecular weight and purityMolecular ion peak at m/z 468.5 (calc. for C26_{26}H24_{24}N6_6O3_3S) .

Q. How do structural modifications influence biological activity in this compound class?

Structure-Activity Relationship (SAR) studies highlight the role of substituents:

SubstituentPositionEffect on Activity
4-Methoxyphenyl 2-positionEnhances kinase binding via π-π stacking .
Thiophen-2-yl 7-positionImproves metabolic stability compared to pyridyl analogs .
N-(2-methoxyphenyl) CarboxamideIncreases solubility and target selectivity .

Q. What strategies improve aqueous solubility for in vitro assays?

  • Co-solvent systems : Use DMSO:water mixtures (≤5% DMSO) to maintain compound stability.
  • Prodrug design : Introduce hydroxyl or carboxylate groups via esterification (e.g., ethyl to carboxylic acid conversion) .
  • Nanoparticle encapsulation : Polymeric carriers (e.g., PLGA) enhance bioavailability .

Advanced Research Questions

Q. How can contradictory biological data (e.g., kinase inhibition vs. cytotoxicity) be resolved?

  • Target profiling : Use kinase selectivity panels (e.g., KinomeScan) to distinguish on-target vs. off-target effects.
  • Mechanistic studies : Combine RNA-seq and proteomics to identify downstream pathways affected by cytotoxicity .
  • Dose-response analysis : Establish IC50_{50} values across multiple cell lines to differentiate specific vs. nonspecific effects .

Q. What computational methods predict binding modes to kinase targets?

  • Molecular docking : Use AutoDock Vina with crystal structures of kinase domains (e.g., PDB: 3POZ). Prioritize residues forming hydrogen bonds with the carboxamide group .
  • MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories; analyze RMSD and binding free energy (MM-PBSA) .

Q. How can flow chemistry optimize large-scale synthesis for preclinical studies?

  • Continuous-flow reactors : Enhance heat/mass transfer for exothermic steps (e.g., cyclocondensation).
  • In-line monitoring : Use FTIR or UV-vis to track intermediate formation and adjust residence times .
  • Case study : A 72% yield was achieved for a related triazolo-pyrimidine using a microreactor (2 mL volume, 80°C, 30 min residence time) .

Q. What strategies address metabolic instability observed in in vivo models?

  • Deuterium labeling : Replace methyl groups with CD3_3 to slow CYP450-mediated oxidation .
  • Structural analogs : Replace thiophene with fluorinated aryl groups to reduce Phase I metabolism .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.